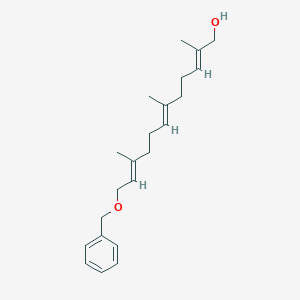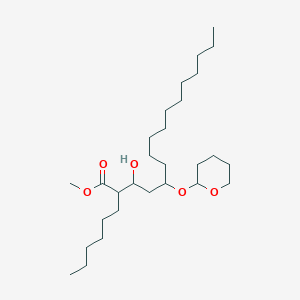
Methyl 2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoate
Descripción general
Descripción
Methyl 2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoate is an organic compound with the molecular formula C28H54O5 and a molecular weight of 470.73 g/mol. This compound is known for its use in the preparation of pancreas lipase inhibitors. It is a yellow oil that is soluble in chloroform, dichloromethane, ethyl acetate, methanol, and tetrahydrofuran.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoate involves the reaction of 2-hexyl-3-oxo-5-(oxan-2-yloxy)hexadecanoic acid with methanol in the presence of a catalyst . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours . The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized for large-scale production, and the product is purified using industrial-scale chromatography and distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The oxan-2-yloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of pancreatic lipase.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoate involves its interaction with specific molecular targets, such as enzymes. For example, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-hexyl-5-hydroxy-3-oxohexadecanoate
- 2-Hexyl-3-hydroxy-5-(tetrahydro-2H-pyran-2-yl)oxy-hexadecanoic Acid Methyl Ester
Uniqueness
Methyl 2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoate is unique due to its specific structure, which includes an oxan-2-yloxy group. This structural feature contributes to its distinct chemical and biological properties, such as its ability to inhibit pancreatic lipase. Compared to similar compounds, it may offer enhanced stability and solubility in various solvents, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
methyl 2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54O5/c1-4-6-8-10-11-12-13-14-15-19-24(33-27-21-17-18-22-32-27)23-26(29)25(28(30)31-3)20-16-9-7-5-2/h24-27,29H,4-23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVZNBBKHPHBRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)OC)O)OC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B116732.png)
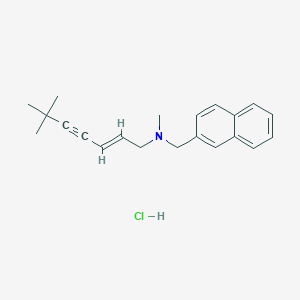
![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)
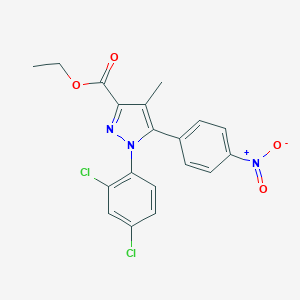
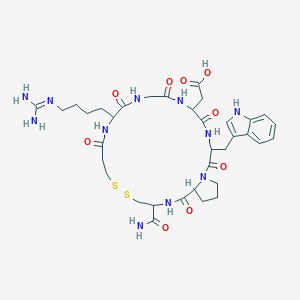
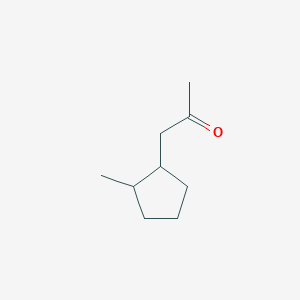

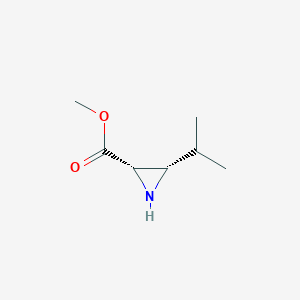
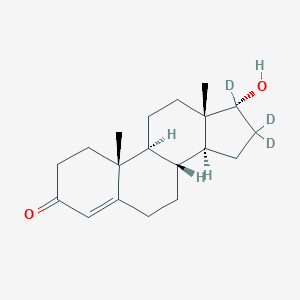
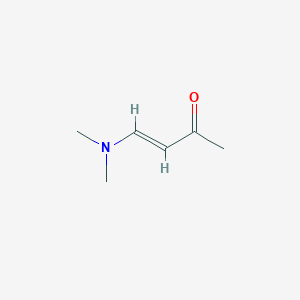
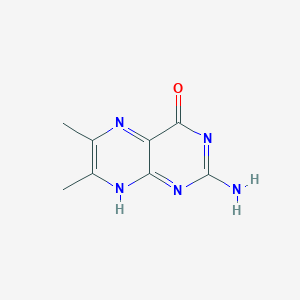
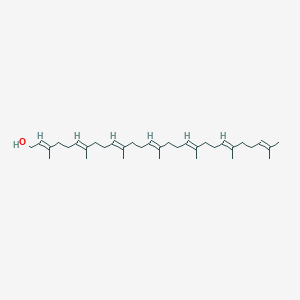
![[[[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyl-13-(phenylthio)-2,6,10,14,18,22,26-octacosaheptaen-1-yl]oxy]methyl]-benzene](/img/structure/B116767.png)
